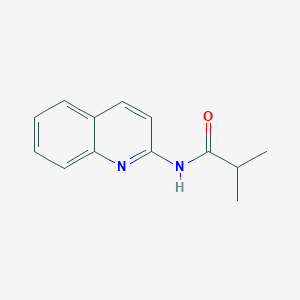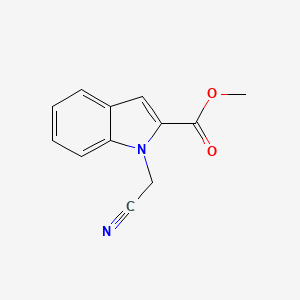![molecular formula C14H18N2O B7479848 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone, also known as HPPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPQ is a bicyclic compound that belongs to the class of pyridoquinoxalines, which are known for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the activation of downstream signaling pathways that regulate cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In oncology, this compound has been shown to induce cell death and inhibit tumor growth by modulating various signaling pathways. In cardiovascular diseases, this compound has been shown to relax blood vessels and lower blood pressure by increasing the production of nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has several advantages for lab experiments, including its high potency and specificity for certain targets, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone, including:
1. Further characterization of the mechanism of action of this compound in different cell types and tissues.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammation.
3. Development of more efficient and scalable synthesis methods for this compound.
4. Optimization of the pharmacokinetic properties of this compound to improve its bioavailability and efficacy.
5. Investigation of the potential combination therapies involving this compound and other drugs or compounds.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 1,2-diaminocyclohexane, followed by reduction and acylation reactions. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to have anti-tumor activity and can potentially be used for the treatment of various types of cancers. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and can potentially be used for the treatment of hypertension.
Propiedades
IUPAC Name |
1-(6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-12-6-4-5-9-15(12)13-7-2-3-8-14(13)16/h2-3,7-8,12H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXLCMHCMYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCCN2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)



![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

